L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-
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Overview
Description
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through specific chemical reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used depending on the desired modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residues may participate in redox reactions, influencing cellular oxidative stress responses. Additionally, the peptide’s structure allows it to interact with other proteins, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cystine: The oxidized dimer form of L-cysteine.
L-Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.
Uniqueness
L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from simpler peptides.
This detailed article provides a comprehensive overview of L-Cysteine, L-leucyl-L-tryptophyl-L-alanyl-L-phenylalanyl-L-cysteinyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
776303-78-7 |
---|---|
Molecular Formula |
C35H47N7O7S2 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C35H47N7O7S2/c1-19(2)13-24(36)31(44)40-27(15-22-16-37-25-12-8-7-11-23(22)25)32(45)38-20(3)30(43)39-26(14-21-9-5-4-6-10-21)33(46)41-28(17-50)34(47)42-29(18-51)35(48)49/h4-12,16,19-20,24,26-29,37,50-51H,13-15,17-18,36H2,1-3H3,(H,38,45)(H,39,43)(H,40,44)(H,41,46)(H,42,47)(H,48,49)/t20-,24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
PHUDVBHAGICVHP-PWQHOVEYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
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